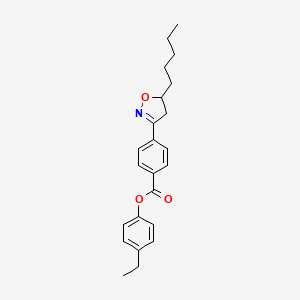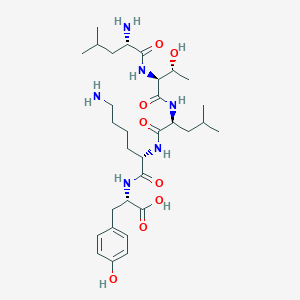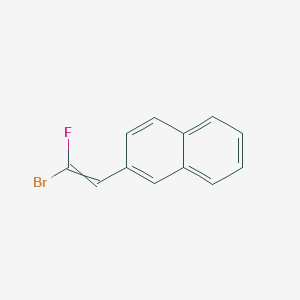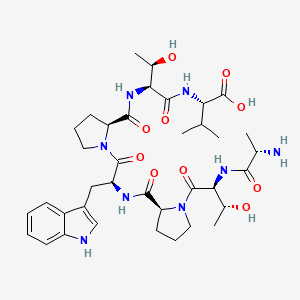![molecular formula C33H72ClNO3Si B14218563 N,N-Dioctyl-N-[3-(triethoxysilyl)propyl]octan-1-aminium chloride CAS No. 538368-08-0](/img/structure/B14218563.png)
N,N-Dioctyl-N-[3-(triethoxysilyl)propyl]octan-1-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dioctyl-N-[3-(triethoxysilyl)propyl]octan-1-aminium chloride: is an organosilane compound that serves as a coupling agent, disinfectant, and preservative. It is known for its ability to form stable bonds with both organic and inorganic materials, making it valuable in various industrial and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dioctyl-N-[3-(triethoxysilyl)propyl]octan-1-aminium chloride typically involves the following steps:
Reaction of N,N-Dioctylamine with 3-Chloropropyltriethoxysilane: This step involves the nucleophilic substitution reaction where N,N-Dioctylamine reacts with 3-Chloropropyltriethoxysilane to form the desired product.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dioctyl-N-[3-(triethoxysilyl)propyl]octan-1-aminium chloride undergoes various chemical reactions, including:
Hydrolysis: The ethoxy groups can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the ammonium center.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst such as an acid or base.
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Silanol groups and siloxane bonds.
Substitution Reactions: Various substituted ammonium compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N-Dioctyl-N-[3-(triethoxysilyl)propyl]octan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biological assays and cell culture.
Medicine: Investigated for its potential use in drug delivery systems and antimicrobial coatings.
Industry: Utilized in the production of advanced materials such as nanocomposites and functionalized nanoparticles
Mecanismo De Acción
The mechanism of action of N,N-Dioctyl-N-[3-(triethoxysilyl)propyl]octan-1-aminium chloride involves its ability to form stable bonds with various substrates. The triethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds with inorganic surfaces. The ammonium center can interact with organic molecules, enhancing the compound’s ability to act as a coupling agent .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyloctadecyl [3-(trimethoxysilyl)propyl]ammonium chloride: Similar in structure but with different alkyl groups and methoxy substituents.
N-Trimethoxysilylpropyl-N,N,N-Trimethyl Ammonium Chloride: Another organosilane with trimethoxysilyl groups instead of triethoxysilyl groups
Uniqueness
N,N-Dioctyl-N-[3-(triethoxysilyl)propyl]octan-1-aminium chloride is unique due to its specific combination of long alkyl chains and triethoxysilyl groups, which provide enhanced hydrophobicity and reactivity. This makes it particularly effective in applications requiring strong adhesion and stability .
Propiedades
Número CAS |
538368-08-0 |
|---|---|
Fórmula molecular |
C33H72ClNO3Si |
Peso molecular |
594.5 g/mol |
Nombre IUPAC |
trioctyl(3-triethoxysilylpropyl)azanium;chloride |
InChI |
InChI=1S/C33H72NO3Si.ClH/c1-7-13-16-19-22-25-29-34(30-26-23-20-17-14-8-2,31-27-24-21-18-15-9-3)32-28-33-38(35-10-4,36-11-5)37-12-6;/h7-33H2,1-6H3;1H/q+1;/p-1 |
Clave InChI |
SHGSYQMQJZPZSI-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCC[Si](OCC)(OCC)OCC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(2-{2-[(3-Ethyloxetan-3-yl)methoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14218514.png)




![5-[2-(4-Phenylbutylamino)ethylamino]pentan-1-ol](/img/structure/B14218538.png)
![Trimethylsilyl 2,5-bis[(trimethylsilyl)oxy]benzene-1-sulfonate](/img/structure/B14218547.png)
![9H-Carbazole, 3,6-diiodo-9-[(2-propenyloxy)methyl]-](/img/structure/B14218552.png)
![4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoyl chloride](/img/structure/B14218554.png)

